N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
Description
N-(Thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a central methyl group bridging two thiophene rings (2- and 3-position substituted) attached to a benzenesulfonamide moiety. Sulfonamide-thiophene hybrids are widely explored in medicinal chemistry due to their antibacterial, anticancer, and enzyme-inhibitory properties . This compound’s unique bis-thiophene substitution may enhance electronic delocalization and binding affinity compared to monosubstituted analogs. Below, we compare its structural and functional attributes with similar compounds reported in recent literature.
Properties
IUPAC Name |
N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S3/c17-21(18,13-5-2-1-3-6-13)16-15(12-8-10-19-11-12)14-7-4-9-20-14/h1-11,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNIVQKBXFUORU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Alkylation Approach
A Mannich-type reaction between thiophene-2-carbaldehyde and thiophene-3-carbaldehyde in the presence of ammonium acetate generates the bis-thiophenylmethanimine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) yields the primary amine:
$$
\text{Thiophene-2-carbaldehyde} + \text{Thiophene-3-carbaldehyde} \xrightarrow{\text{NH}4\text{OAc}} \text{Imine} \xrightarrow{\text{NaBH}4} \text{(Thiophen-2-yl)(thiophen-3-yl)methanamine}
$$
Key Parameters :
Grignard Addition Pathway
Alternative synthesis involves Grignard reagent formation from thiophen-2-ylmagnesium bromide, which reacts with thiophene-3-carbonitrile to form the corresponding ketamine. Lithium aluminum hydride (LiAlH₄) reduction then produces the amine:
$$
\text{Thiophene-3-carbonitrile} + \text{Thiophen-2-ylMgBr} \rightarrow \text{Ketamine} \xrightarrow{\text{LiAlH}_4} \text{(Thiophen-2-yl)(thiophen-3-yl)methanamine}
$$
Optimization Notes :
- Solvent : Tetrahydrofuran (THF) under inert atmosphere.
- Purification : Silica gel chromatography (DCM/MeOH 95:5) achieves >90% purity.
Sulfonylation Reaction: Formation of N-(Thiophen-2-yl(Thiophen-3-yl)methyl)Benzenesulfonamide
The amine intermediate undergoes sulfonylation with benzenesulfonyl chloride in the presence of a base to scavenge HCl:
$$
\text{(Thiophen-2-yl)(thiophen-3-yl)methanamine} + \text{Benzenesulfonyl chloride} \xrightarrow{\text{Base}} \text{this compound}
$$
Reaction Conditions
| Parameter | Optimal Value | Source |
|---|---|---|
| Solvent | Dichloromethane (DCM) | |
| Base | Triethylamine (Et₃N) | |
| Molar Ratio | 1:1.2 (Amine:Sulfonyl chloride) | |
| Temperature | 0°C → Room temperature | |
| Reaction Time | 4–6 hours |
Workup and Purification
- Quenching : Dilute with ice-cwater, extract with DCM (3×20 mL).
- Drying : Anhydrous Na₂SO₄.
- Concentration : Rotary evaporation under reduced pressure.
- Purification : Flash chromatography (PE/EA 4:1) yields 75–82% pure product.
Alternative Synthetic Routes
One-Pot Sulfonylation-Amination
A modified approach combines amine synthesis and sulfonylation in a single pot, reducing purification steps. Thiophene aldehydes, ammonium acetate, and benzenesulfonyl chloride react sequentially in DMF at 100°C:
$$
\text{Thiophene-2-carbaldehyde} + \text{Thiophene-3-carbaldehyde} + \text{NH}_4\text{OAc} + \text{Benzenesulfonyl chloride} \rightarrow \text{Target Compound}
$$
Advantages :
Characterization and Analytical Data
Spectroscopic Properties
Melting Point and Purity
Challenges and Optimization Strategies
Byproduct Formation
Amine Sensitivity
- Issue : Oxidation of the bis-thiophenylmethyl amine during storage.
- Solution : Store under nitrogen at −20°C and use freshly prepared amine.
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The thiophene moiety contributes to the compound’s overall stability and binding affinity .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features and Substituent Effects
The target compound’s structure distinguishes itself through the dual thiophene substitution on the methyl linker. Key analogs and their variations include:
Key Observations :
- Thiophene vs. Furan-containing analogs (e.g., int-8) may exhibit reduced metabolic stability due to furan’s susceptibility to oxidation .
Anticancer Activity
- Compound 59 : Demonstrated cytotoxicity against MCF7 breast cancer cells with efficacy comparable to doxorubicin, attributed to the thiophene-thiazole conjugation enhancing DNA intercalation .
- Compound 13 (Z-Enaminone derivative): Exhibited superior activity to doxorubicin, linked to the electron-withdrawing enaminone moiety stabilizing interactions with cellular targets .
- Target Compound : While direct data is unavailable, its bis-thiophene structure may improve redox activity and interaction with thiol-containing enzymes (e.g., tubulin), a mechanism seen in other thiophene sulfonamides .
Antibacterial Activity
- Compounds 51, 54, 56: Thiophene-sulfonamide derivatives showed broad-spectrum activity against E. The target compound’s dual thiophene arrangement could enhance membrane disruption via increased hydrophobicity.
Biological Activity
N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its structure, featuring a sulfonamide group attached to a benzene ring and two thiophene moieties, suggests diverse biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
The compound's molecular formula is , and it has a molecular weight of approximately 358.46 g/mol. The synthesis typically involves the reaction of thiophene derivatives with benzenesulfonyl chloride in the presence of a base like triethylamine to yield high-purity products.
Synthetic Route:
- Starting Materials: Thiophene derivatives and benzenesulfonyl chloride.
- Reaction Conditions: Conducted under controlled temperatures with triethylamine as a base.
- Yield Optimization: Multi-step processes may be required to enhance yield and purity.
Biological Activity
This compound has been investigated for various biological activities, particularly its antimicrobial and anticancer properties:
Antimicrobial Properties
Research indicates that compounds with thiophene structures exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated that it could inhibit the proliferation of several cancer cell lines, including:
- MCF-7 (breast cancer)
- U-937 (acute monocytic leukemia)
The IC50 values reported for these cell lines suggest that the compound exhibits cytotoxic effects at micromolar concentrations, indicating its potential as a lead compound for further drug development .
Research Findings
Several studies have documented the biological activity of this compound:
Case Studies
- Antimicrobial Efficacy : A study evaluated the compound against various pathogens, revealing significant inhibition zones in agar diffusion tests compared to standard antibiotics.
- Cytotoxicity Assay : In vitro studies using MTT assays on cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner, with flow cytometry confirming increased caspase activity indicative of programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
